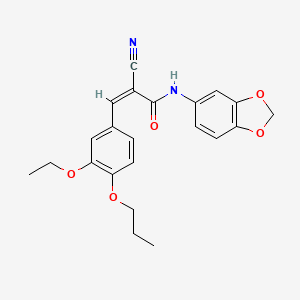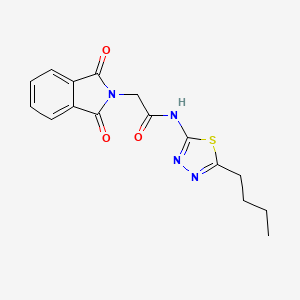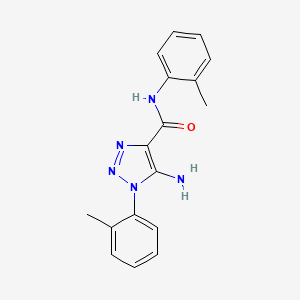
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.15287181 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Controlled Radical Polymerization
Acrylamide derivatives have been synthesized and studied for controlled radical polymerization, leading to polymers with potential applications in drug delivery systems, corrosion inhibitors, and materials science. For example, homopolymers of a monosubstituted acrylamide containing an amino acid moiety were synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of polymerization and the production of polymers with narrow polydispersity and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).
Biological Activity
Some acrylamide derivatives have been designed, synthesized, and found to be potent inhibitors of human histone deacetylases, displaying nanomolar inhibitory activity and efficacy in tumor xenograft models, highlighting their potential in cancer therapy (Bressi et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have also been studied for their effectiveness as corrosion inhibitors, indicating their potential for protecting metals in various industrial applications. Research showed that synthetic acrylamide derivatives were effective corrosion inhibitors for copper in nitric acid solutions, demonstrating the utility of these compounds in extending the lifespan of metal components in corrosive environments (Abu-Rayyan et al., 2022).
Drug Development for Alzheimer's Disease
A promising drug candidate for Alzheimer's disease treatment, derived from an acrylamide structure, was studied for its effectiveness in improving cognitive abilities in animal models, suggesting potential therapeutic applications for neurodegenerative diseases (Tang et al., 2013).
Propriétés
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-9-27-18-7-5-15(11-20(18)26-4-2)10-16(13-23)22(25)24-17-6-8-19-21(12-17)29-14-28-19/h5-8,10-12H,3-4,9,14H2,1-2H3,(H,24,25)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISONWNMSRIOOT-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCO3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4600577.png)

![DIETHYL 3-METHYL-5-[(2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4600587.png)
![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE](/img/structure/B4600593.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4600609.png)
![N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE](/img/structure/B4600611.png)
![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4600618.png)

![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4600637.png)
![{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B4600642.png)
![2-(4-ethoxyphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4600646.png)


![3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4600668.png)
